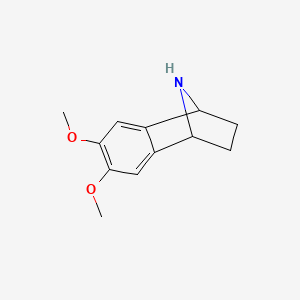
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups attached to a tetrahydroisoquinoline core, which is further modified by the inclusion of an epiminonaphthalene moiety.
准备方法
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves a combination of synthetic methods. One common approach is the Petasis reaction, which is followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired compound through the Pomeranz–Fritsch–Bobbitt cyclization
化学反应分析
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the tetrahydroisoquinoline core .
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of tetrahydroisoquinoline derivatives with various biological targets. Additionally, it is being explored for its potential use in treating Parkinson’s disease due to its structural similarity to other known therapeutic agents .
作用机制
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that play a role in cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with a variety of biological molecules.
相似化合物的比较
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can be compared to other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. These compounds share a similar tetrahydroisoquinoline core but differ in the functional groups attached to the core. The presence of the epiminonaphthalene moiety in this compound makes it unique and may contribute to its distinct biological activities .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
4,5-dimethoxy-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C12H15NO2/c1-14-11-5-7-8(6-12(11)15-2)10-4-3-9(7)13-10/h5-6,9-10,13H,3-4H2,1-2H3 |
InChI 键 |
RUXUKPCTBHHUSY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C3CCC(C2=C1)N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


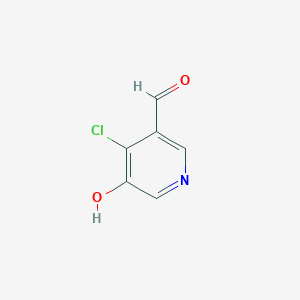
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
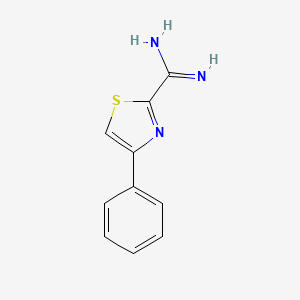


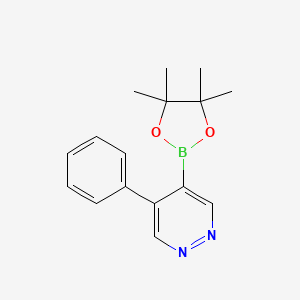
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)

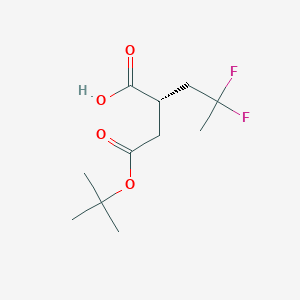
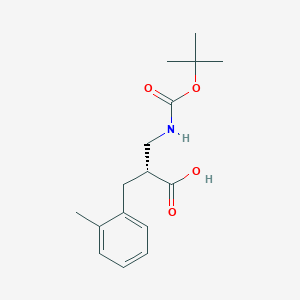
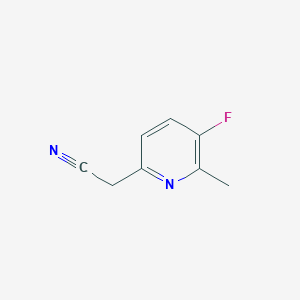

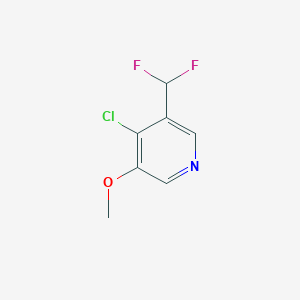
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
